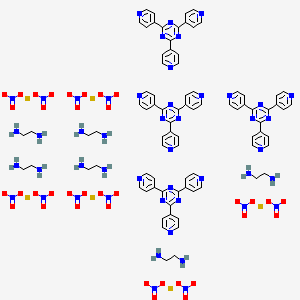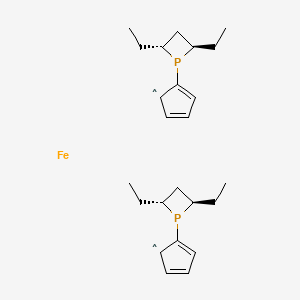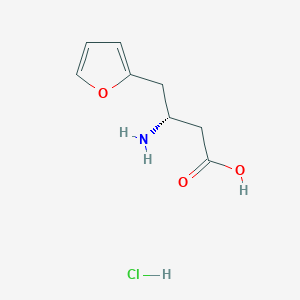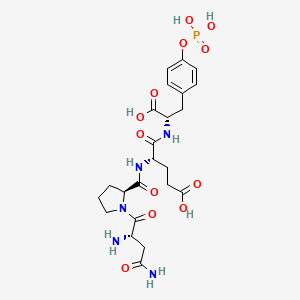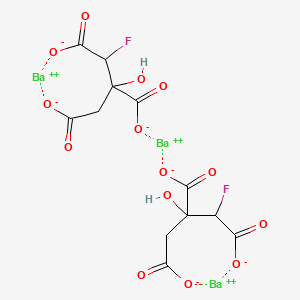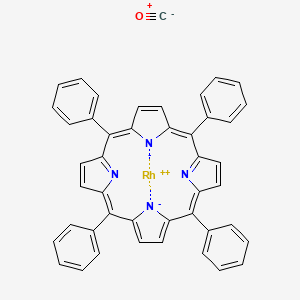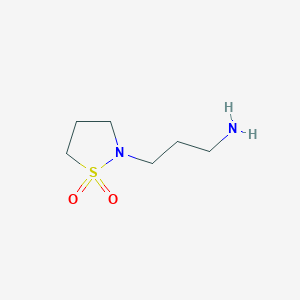
2-(3-Aminopropyl)-1λ6,2-Thiazolidin-1,1-dion
Übersicht
Beschreibung
2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazolidine ring and an aminopropyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its structural similarity to other biologically active compounds makes it a useful tool in drug discovery.
Medicine: In medicine, 2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione has potential applications in the development of new therapeutic agents. Its ability to modulate biological pathways can be harnessed to treat various diseases.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various biological targets
Mode of Action
It is likely that the compound interacts with its targets through noncovalent interactions, similar to other aminopropyl-containing compounds . These interactions may lead to changes in the activity or conformation of the target molecules.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in cell survival, apoptosis, autophagy, and necroptosis
Pharmacokinetics
Similar compounds have been shown to reach maximum concentration within minutes after administration, with a short half-life
Result of Action
Similar compounds have been shown to reduce blood loss in animal models
Action Environment
Similar compounds have been shown to be stable under various conditions
Biochemische Analyse
Biochemical Properties
It is known that aminopropyl-based compounds, such as 3-Aminopropyltriethoxysilane (APTES), play significant roles in biochemical reactions . They are used for the functionalization of surfaces with alkoxysilane molecules and can be used for covalent attaching of organic films to metal oxides
Cellular Effects
Related compounds such as APTES have been shown to support the adhesion of mesenchymal stem cells (MSCs) without deteriorating their potency
Molecular Mechanism
APTES, a related compound, is known to form a stable, covalent bond within 2 minutes when used to covalently bond thermoplastics to poly(dimethylsiloxane) (PDMS) . It is possible that 2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione may exert its effects at the molecular level through similar binding interactions with biomolecules, but this hypothesis needs to be tested experimentally.
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of similar compounds have been studied
Metabolic Pathways
A novel metabolite, 3-((3-aminopropyl)amino)-4-hydroxybenzoic acid, has been identified in the soil bacterium Acinetobacter baylyi ADP1 . This compound is thought to participate in an unsuspected metabolic pathway . It is possible that 2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione may be involved in similar metabolic pathways, but this needs to be confirmed experimentally.
Transport and Distribution
Related compounds such as APTES are known to be used for the functionalization of surfaces with alkoxysilane molecules
Subcellular Localization
Tools are available to assess the subcellular localization of proteins identified in cell wall proteomics studies, including bioinformatic predictions, immunocytolocalization of proteins of interest on tissue sections, and in muro observation of proteins of interest fused to reporter fluorescent proteins . These tools could potentially be used to determine the subcellular localization of 2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 3-aminopropylamine with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a catalyst like hydrochloric acid or sulfuric acid to facilitate the ring closure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors, depending on the desired scale and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Vergleich Mit ähnlichen Verbindungen
Thiazolidinediones: These compounds share a similar thiazolidine ring structure and are used in the treatment of diabetes.
Aminopropylamines: These compounds contain the aminopropyl group and are used in various chemical syntheses.
Thiazolidine-2,4-dione derivatives: These derivatives are structurally related and have applications in medicinal chemistry.
Uniqueness: 2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione is unique due to its combination of the thiazolidine ring and the aminopropyl group, which provides it with distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c7-3-1-4-8-5-2-6-11(8,9)10/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMKUGXOTUQNIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



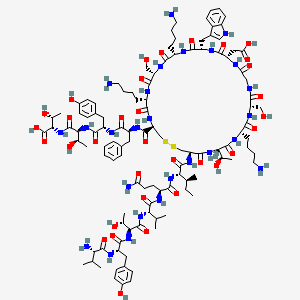
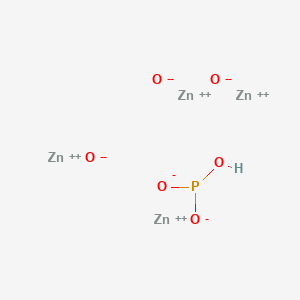
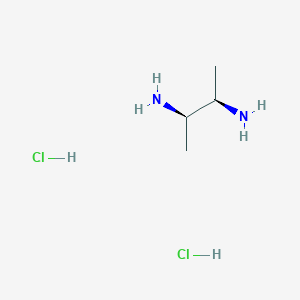
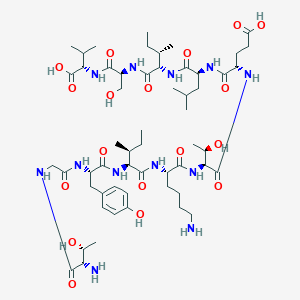
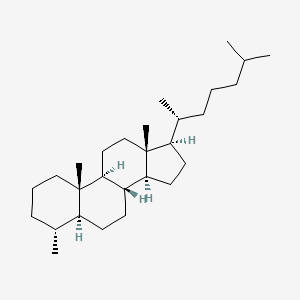
![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)
![[(2R,3S,5S)-5-Acetyloxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1518494.png)
